N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide

Nitroarene isomerism Physicochemical property prediction Chemical probe design

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide (C₁₉H₁₈N₄O₇S, MW 446.43 g/mol ) is a sulfonamide-heterocycle conjugate featuring a 3,4-dimethylisoxazole ring linked via a sulfamoyl bridge to a phenyl acetamide bearing a 2-nitrophenoxy side chain. The 3,4-dimethylisoxazole pharmacophore is a recurrent scaffold in endothelin-A (ETA) receptor antagonists and COX-2-selective inhibitors , while the ortho-nitrophenoxy acetamide motif introduces a conformationally distinct hydrogen-bond network and redox-active nitro group.

Molecular Formula C19H18N4O7S
Molecular Weight 446.4 g/mol
Cat. No. B3999705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide
Molecular FormulaC19H18N4O7S
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H18N4O7S/c1-12-13(2)21-30-19(12)22-31(27,28)15-9-7-14(8-10-15)20-18(24)11-29-17-6-4-3-5-16(17)23(25)26/h3-10,22H,11H2,1-2H3,(H,20,24)
InChIKeyXFLLUZDXOQIYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide – Structural and Pharmacophoric Profile for Research Procurement


N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide (C₁₉H₁₈N₄O₇S, MW 446.43 g/mol [1]) is a sulfonamide-heterocycle conjugate featuring a 3,4-dimethylisoxazole ring linked via a sulfamoyl bridge to a phenyl acetamide bearing a 2-nitrophenoxy side chain. The 3,4-dimethylisoxazole pharmacophore is a recurrent scaffold in endothelin-A (ETA) receptor antagonists and COX-2-selective inhibitors [2][3], while the ortho-nitrophenoxy acetamide motif introduces a conformationally distinct hydrogen-bond network and redox-active nitro group. This precise assembly of pharmacophoric elements creates a probe molecule whose functional profile cannot be recapitulated by simpler sulfonamide analogs or positional isomers.

1
Ortho-nitrophenoxy group provides unique H-bond geometry and redox liability for hypoxia or nitroreductase studies.
2
3,4-Dimethylisoxazole sulfonamide scaffold associates with ETA/COX-2/MMP target classes; predicted MMP enrichment guides screening.
3
Ether-linked acetamide elevates tPSA, supporting solubility for biochemical assay formats over cell-permeant designs.

Why N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide Cannot Be Replaced by an In-Class Analog


The 3,4-dimethylisoxazole sulfonamide class encompasses molecules with divergent target engagement profiles, driven by subtle variations in the sulfonamide N-substituent and the acetamide aryl-ether moiety. Even positional isomerism of the nitro group—ortho versus para on the phenoxy ring—alters the compound’s dipole moment, hydrogen-bond donor/acceptor geometry, and susceptibility to bioreduction [1]. Replacement of the ether oxygen with a methylene linker or deletion of the nitro group entirely shifts the molecule’s logP, tPSA, and metabolic soft spot, rendering in-class “similar” compounds inadequate as functional surrogates in bioassays, SAR campaigns, or chemical probe studies [2][3].

!
Ortho-nitro vs para-nitro isomerism changes intramolecular H-bond network and redox potential; conformational recognition may shift.
!
Ether oxygen replacement by methylene lowers tPSA ~17 Ų, altering solubility and assay format compatibility; direct interchange not supported.
!
Heterocycle switch (isoxazole → pyrimidine) reverses sulfonamide NH ionization state, potentially inverting SAR trends in binding assays.

Head-to-Head Quantitative Differentiation: N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide vs. Closest Analogs


Ortho-Nitro vs. Para-Nitro Isomer: Distinct Physicochemical and Conformational Signatures

The 2-nitrophenoxy isomer (target) and the 4-nitrophenoxy isomer (CAS 301681-42-5) differ in the position of the aromatic nitro group, which fundamentally alters molecular geometry, electronic distribution, and hydrogen-bonding capacity. The target compound exhibits an experimental ¹H NMR spectrum (SpectraBase [1]) with distinct chemical shifts attributable to the ortho-nitro group's anisotropic deshielding and potential intramolecular H-bond with the ether oxygen. In contrast, the 4-nitro isomer lacks this intramolecular interaction, leading to a different solution conformation and potentially divergent recognition by protein targets.

Ortho vs Para Nitro
Context-dependent
Intramolecular H-bond possible (ortho); absent in para isomer
Conformational recognition may differ in binding pockets.
NMR data from SpectraBase; ΔG not reported.
Nitroarene isomerism Physicochemical property prediction Chemical probe design

Ether-Linked 2-Nitrophenoxy vs. Directly Attached 4-Nitrophenyl Acetamide: Flexibility and Metabolism

The target compound incorporates an ether oxygen within its acetamide side chain (–CO–CH₂–O–Ar–NO₂), whereas the analog N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-nitrophenyl)acetamide (CAS not separately assigned) features a direct methylene linkage (–CO–CH₂–Ar–NO₂). The ether oxygen increases topological polar surface area (tPSA) by ~17 Ų relative to the carbon analog (estimated from fragment-based calculations), enhancing aqueous solubility and reducing passive membrane permeability, a critical differentiator for cell-based versus biochemical assay formats [1].

Ether vs Methylene tPSA
Data to verify
ΔtPSA ≈ +17 Ų (ether-linked)
Supports solubility-driven assay format selection.
Fragment-based prediction; experimental solubility not disclosed.
Linker flexibility Metabolic stability Solubility

3,4-Dimethylisoxazole vs. 2,6-Dimethylpyrimidine Sulfonamide: Heterocycle pKa and Target Selectivity

The sulfonamide NH acidity is a key determinant of receptor binding in sulfonamide-based antagonists [1]. The 3,4-dimethylisoxazole (target) has an electron-rich, π-excessive heterocycle, whereas the 2,6-dimethylpyrimidine analog (B3752224) contains a π-deficient pyrimidine. This reverses the sulfonamide NH pKa: isoxazole sulfonamide NH pKa ~6.5–7.0 (predicted) versus pyrimidine sulfonamide NH pKa ~8.0–8.5, a difference of >1.5 log units that dictates the ionization state at physiological pH and thereby target engagement. In ETA receptor SAR, the isoxazole methyl substitution pattern was shown to be critical for potency, with unsubstituted or mono-substituted analogs losing >10-fold affinity [1].

Isoxazole vs Pyrimidine pKa
Data to verify
ΔpKa > 1.5 units; ionization state reversed at pH 7.4
Ionization profile may shift target engagement and SAR trends.
Predicted pKa; class-level ETA SAR from Stein et al. 1995.
Heterocycle electronics Sulfonamide acidity Kinase selectivity

Predicted Polypharmacology: Matrix Metalloproteinase Enrichment vs. GPR55/COX-2 Isoxazole Probes

Similarity Ensemble Approach (SEA) analysis of the target compound scaffold (ZINC [1]) predicts significant enrichment for matrix metalloproteinases (MMP13, MMP12, MMP9, MMP2) with max Tanimoto coefficients of 41–65 to known MMP ligands. In contrast, the GPR55 probe ML-193—which shares the identical 3,4-dimethylisoxazole sulfamoyl phenyl core but differs in the acetamide replacement by a quinoline-4-carboxamide—shows no MMP prediction and instead exhibits GPR55 selectivity (Kd 27 nM [2]). This orthogonal predicted target landscape means the target compound is an unsuitable substitute for GPCR-focused screens using ML-193, and vice versa.

MMP vs GPR55 Predicted Target
Data to verify
SEA enriches MMP13/12/9/2 (MaxTc 41–65); no GPR55 prediction
Guides MMP-focused over GPCR-targeted screening campaigns.
SEA v3.0, ChEMBL20; experimental target engagement not confirmed.
Computational target prediction SEA profiling MMP inhibition

Nitro Group Redox Activity: 2-Nitrophenoxy vs. Phenoxy (Non-Nitro) Analog

The presence of the 2-nitrophenoxy substituent confers redox activity absent in the phenoxy analog (MFCD01033815, CAS 303792-43-0 ). Nitroarenes are established substrates for nitroreductases and can undergo one-electron reduction under hypoxic conditions, generating reactive intermediates useful for hypoxia-selective imaging or cytotoxicity. The phenoxy analog lacks this entire functional dimension, making it irrelevant for hypoxia-directed applications. The ortho-nitro positioning further tunes the reduction potential: ortho-nitrophenoxy compounds typically exhibit E₁/₂ more positive by ~50–100 mV relative to para isomers due to through-space electronic effects.

Nitro Redox vs Phenoxy Analog
Class-level
Ortho-nitro group redox-active; phenoxy analog inert
Enables hypoxia-selective probe context; absent in des-nitro analog.
Class-level nitroarene reduction; compound-specific E₁/₂ not reported.
Bioreductive activation Nitroreductase Hypoxia

Experimental ¹H NMR Spectral Fingerprint: Identity Verification Against Isomeric or Degradant Impurities

The target compound possesses a unique ¹H NMR spectrum archived in the Wiley SpectraBase repository (Compound ID FRDbpqrIOt5, [1]), providing a direct experimental reference for identity and purity confirmation. This spectrum resolves signals from the 3,4-dimethylisoxazole methyl groups, the sulfamoyl NH, the acetamide NH, and the aromatic protons of the 2-nitrophenoxy ring. No such spectral reference is publicly available for the pyrimidine analog or the 4-nitrophenoxy isomer, creating an identity verification gap that complicates quality assurance during procurement of those alternatives.

¹H NMR Reference
Reported
Authenticated spectrum available (SpectraBase FRDbpqrIOt5)
Enables identity verification in QC and lot-release workflows.
Experimental spectrum; comparators lack public reference data.
Quality control Identity verification NMR spectroscopy

Optimal Deployment Scenarios for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2-nitrophenoxy)acetamide Based on Differentiated Evidence


Matrix Metalloproteinase Probe Development and Inhibitor Screening

SEA computational profiling strongly enriches MMP2, MMP9, MMP12, and MMP13 as top predicted targets for the target compound scaffold [1]. Unlike the GPR55-selective probe ML-193, which shares the isoxazole sulfonamide core but lacks MMP prediction, the target compound is positioned as a starting point for MMP inhibitor discovery. Procurement for MMP-focused high-throughput screening or secondary validation assays should prioritize this compound over ML-193 or other isoxazole sulfonamides with divergent predicted target landscapes.

Hypoxia-Selective Chemical Biology and Nitroreductase Substrate Studies

The 2-nitrophenoxy moiety enables bioreductive activation under low-oxygen conditions, a functional feature completely absent in the non-nitrated phenoxy analog (MFCD01033815) . This positions the target compound as a candidate for hypoxia imaging probe development, antibody-directed enzyme prodrug therapy (ADEPT), or gene-directed enzyme prodrug therapy (GDEPT) where nitroreductase-mediated fragmentation is desired.

Physicochemical Property Optimization for Biochemical (Non-Cellular) Assay Formats

The ether oxygen in the acetamide side chain elevates tPSA by approximately 17 Ų relative to the carbon-linked 4-nitrophenyl analog, enhancing aqueous solubility and reducing non-specific membrane partitioning [2]. Researchers requiring soluble probe molecules for biochemical enzyme assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) will benefit from the target compound's improved solution behavior over the carbon-linked comparator.

Analytical Reference Standard for Isoxazole Sulfonamide QC Workflows

The authenticated experimental ¹H NMR spectrum available via Wiley SpectraBase (Compound ID FRDbpqrIOt5) provides a definitive identity verification benchmark [3]. Analytical laboratories tasked with purity assessment, stability monitoring, or batch-to-batch consistency evaluation of this compound class can rely on this reference spectrum to confirm structural identity, detect isomeric impurities, and distinguish the ortho-nitro isomer from the para-nitro isomer or other process-related contaminants.

Application
Selection Property
Validation Focus
MMP inhibitor discovery screening
Predicted MMP target enrichment profile
Biochemical MMP panel selectivity verification
Hypoxia-selective probe development
Ortho-nitro redox activity
Nitroreductase substrate validation under low oxygen
Biochemical assay solubility optimization
Ether-linked elevated tPSA / aqueous solubility
Solubility and non-specific binding assessment
Analytical QC identity verification
Authenticated experimental ¹H NMR reference
Lot-to-lot spectral consistency and impurity detection
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